N-(azepan-4-yl)-N-ethyl-3,5-dimethoxybenzenesulfonamide
Description
N-(azepan-4-yl)-N-ethyl-3,5-dimethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an azepane ring, an ethyl group, and two methoxy groups attached to a benzenesulfonamide structure. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Properties
IUPAC Name |
N-(azepan-4-yl)-N-ethyl-3,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-18(13-6-5-8-17-9-7-13)23(19,20)16-11-14(21-2)10-15(12-16)22-3/h10-13,17H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWONFNULCCCTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCNCC1)S(=O)(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azepan-4-yl)-N-ethyl-3,5-dimethoxybenzenesulfonamide typically involves the reaction of 3,5-dimethoxybenzenesulfonyl chloride with N-ethylazepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(azepan-4-yl)-N-ethyl-3,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like phosphorus tribromide for methoxy group substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzenesulfonamide derivatives.
Scientific Research Applications
N-(azepan-4-yl)-N-ethyl-3,5-dimethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(azepan-4-yl)-N-ethyl-3,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. The pathways involved in its mechanism of action depend on the specific biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- N-(azepan-4-yl)-N-methyl-3,5-dimethoxybenzenesulfonamide
- N-(azepan-4-yl)-N-ethyl-4-methoxybenzenesulfonamide
- N-(azepan-4-yl)-N-ethyl-3,5-dichlorobenzenesulfonamide
Uniqueness
N-(azepan-4-yl)-N-ethyl-3,5-dimethoxybenzenesulfonamide is unique due to the presence of both ethyl and azepane groups, which may confer distinct physicochemical properties and biological activities compared to its analogs. The combination of these functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
